molecular formula C6H11BrS B14491265 3-[(3-Bromopropyl)sulfanyl]prop-1-ene CAS No. 64871-50-7

3-[(3-Bromopropyl)sulfanyl]prop-1-ene

Cat. No.: B14491265
CAS No.: 64871-50-7
M. Wt: 195.12 g/mol
InChI Key: BLNGIGCLRUUCRO-UHFFFAOYSA-N
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Description

Allyl 3-bromopropyl sulfide: is an organic compound that features both an allyl group and a bromopropyl group attached to a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for Allyl 3-bromopropyl sulfide typically involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Allyl 3-bromopropyl sulfide can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfide.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, carbanions, and alkoxides, can react with the bromine atom.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted allyl sulfides can be formed.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: The original sulfide can be regenerated from sulfoxides or sulfones.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Allyl 3-bromopropyl sulfide is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic processes involving sulfur-containing compounds.

Biology and Medicine:

    Drug Development: The compound’s reactivity makes it a potential candidate for the development of new pharmaceuticals.

    Biochemical Studies: It can be used to study the behavior of sulfur-containing compounds in biological systems.

Industry:

    Polymer Production: Allyl 3-bromopropyl sulfide can be used in the synthesis of polymers with specific properties.

    Perfumes and Flavors: Its unique chemical structure makes it useful in the production of certain fragrances and flavors.

Mechanism of Action

The mechanism by which Allyl 3-bromopropyl sulfide exerts its effects typically involves the formation of reactive intermediates. The bromine atom can be displaced by nucleophiles, leading to the formation of new bonds. The sulfur atom can participate in oxidation-reduction reactions, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

    Allyl Bromide: Similar in structure but lacks the sulfur atom.

    3-Bromopropyl Sulfide: Similar but lacks the allyl group.

    Allyl Chloride: Similar but with a chlorine atom instead of bromine.

Uniqueness: Allyl 3-bromopropyl sulfide is unique due to the presence of both an allyl group and a bromopropyl group attached to a sulfur atom. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical reactions and applications.

Properties

CAS No.

64871-50-7

Molecular Formula

C6H11BrS

Molecular Weight

195.12 g/mol

IUPAC Name

1-bromo-3-prop-2-enylsulfanylpropane

InChI

InChI=1S/C6H11BrS/c1-2-5-8-6-3-4-7/h2H,1,3-6H2

InChI Key

BLNGIGCLRUUCRO-UHFFFAOYSA-N

Canonical SMILES

C=CCSCCCBr

Origin of Product

United States

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